molecular formula C14H23NO4 B2868506 tert-butyl3,8-dioxoazecane-1-carboxylate CAS No. 2418650-28-7

tert-butyl3,8-dioxoazecane-1-carboxylate

Cat. No.: B2868506
CAS No.: 2418650-28-7
M. Wt: 269.341
InChI Key: PAUVUUNDMBFHRV-UHFFFAOYSA-N
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Description

tert-butyl3,8-dioxoazecane-1-carboxylate is an organic compound belonging to the class of carboxylic acid esters These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom

Preparation Methods

The synthesis of tert-butyl 3,8-dioxoazecane-1-carboxylate can be achieved through several synthetic routes. One common method involves the transesterification of β-keto esters with tert-butyl alcohol. This reaction typically requires a catalyst and proceeds under mild conditions . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide, which proceeds smoothly under metal-free conditions . Industrial production methods often involve large-scale transesterification processes, which are optimized for high yield and selectivity.

Chemical Reactions Analysis

tert-butyl3,8-dioxoazecane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . Common reagents for these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific conditions and reagents used. Additionally, tert-butyl 3,8-dioxoazecane-1-carboxylate can undergo thermal decomposition, which involves the cleavage of C–O and C–C bonds .

Scientific Research Applications

tert-butyl3,8-dioxoazecane-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals . In biology, it can be used as a reagent for studying enzyme mechanisms and protein interactions. In industry, it is used in the production of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 3,8-dioxoazecane-1-carboxylate involves its interaction with various molecular targets and pathways. For example, it can act as an electrophile in oxidation reactions, where it forms reactive intermediates that can further react with nucleophiles . The specific molecular targets and pathways involved depend on the context in which the compound is used. In some cases, it may interact with enzymes or other proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3,8-dioxoazecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUVUUNDMBFHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CCCCC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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